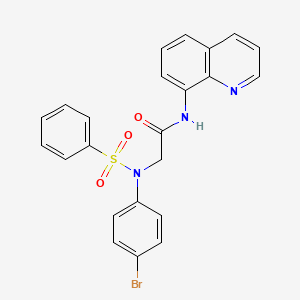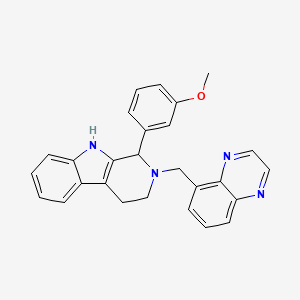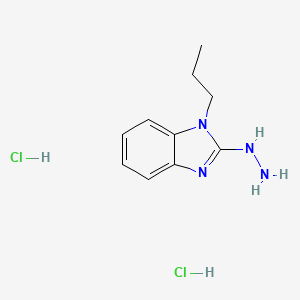![molecular formula C15H23Cl2N3 B6007461 2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride](/img/structure/B6007461.png)
2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride, also known as JB-1, is a small molecule that has been widely used in scientific research due to its unique properties. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
科学的研究の応用
2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride has been extensively used in scientific research as a tool compound to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, and to induce apoptosis in cancer cells. 2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride has also been used to study the role of CK2 in DNA repair and to investigate the potential of CK2 inhibition as a therapeutic strategy for cancer.
作用機序
2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride is a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 has been shown to regulate the activity of many proteins that are involved in cell proliferation, apoptosis, and DNA repair. 2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride inhibits CK2 activity by binding to the ATP-binding site of the enzyme, which prevents the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects:
2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride has been shown to have both biochemical and physiological effects. Biochemically, it inhibits CK2 activity and induces apoptosis in cancer cells. Physiologically, it has been shown to inhibit tumor growth in animal models and to sensitize cancer cells to chemotherapy. 2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride has also been shown to enhance the DNA-damaging effects of ionizing radiation, which suggests that it may have potential as a radiosensitizer.
実験室実験の利点と制限
2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify, and it has high potency and selectivity for CK2. It has also been extensively characterized in vitro and in vivo, which makes it a reliable tool compound for studying the role of CK2 in various cellular processes. However, there are also limitations to using 2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride in lab experiments. It has low solubility in aqueous solutions, which can make it difficult to use in some assays. Additionally, its potency and selectivity for CK2 may limit its use in studying other protein kinases.
将来の方向性
There are several future directions for research on 2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride. Another area of interest is the investigation of the role of CK2 in other cellular processes, such as autophagy and metabolism. Additionally, the potential of CK2 inhibition as a therapeutic strategy for cancer and other diseases is an area of active research. Overall, 2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride is a valuable tool compound for studying the role of CK2 in various cellular processes, and it has potential for further development and application in the future.
合成法
2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the reaction of 2-methylbenzimidazole with 2-(1-piperidinyl)ethanol to form the intermediate compound. This intermediate is then reacted with hydrochloric acid to yield the final product, 2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride. The overall yield of this synthesis method is around 30%.
特性
IUPAC Name |
2-methyl-1-(2-piperidin-1-ylethyl)benzimidazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3.2ClH/c1-13-16-14-7-3-4-8-15(14)18(13)12-11-17-9-5-2-6-10-17;;/h3-4,7-8H,2,5-6,9-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIPZILTYFSSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCN3CCCCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone](/img/structure/B6007384.png)
![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-1-(4-morpholinyl)cyclohexanecarboxamide](/img/structure/B6007391.png)
![7-{2-hydroxy-3-[4-(2-pyridinyl)-1-piperazinyl]propoxy}-3,4-dimethyl-2H-chromen-2-one](/img/structure/B6007392.png)
![2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N,N-diphenylacetamide](/img/structure/B6007400.png)

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2,6-dimethyl-5-phenylpyrimidin-4(1H)-one](/img/structure/B6007425.png)
![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6007430.png)


![6-(2,5-dimethylphenyl)-N-(5-hydroxy-1,5-dimethylhexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6007446.png)
![N-(2-hydroxy-1,1-dimethylethyl)-5-{4-[(3-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6007457.png)
![N-phenyl-1-[(5-phenyl-3-isoxazolyl)carbonyl]-3-piperidinamine](/img/structure/B6007462.png)
![4-[({2-[(1-ethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6007481.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(1H-1,2,4-triazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6007488.png)